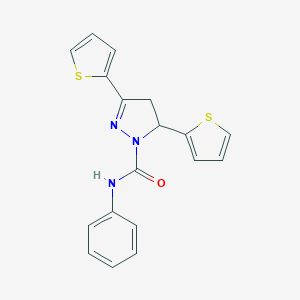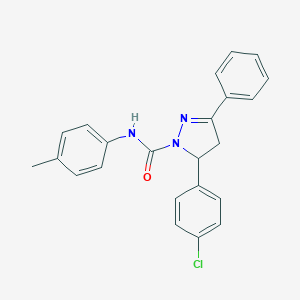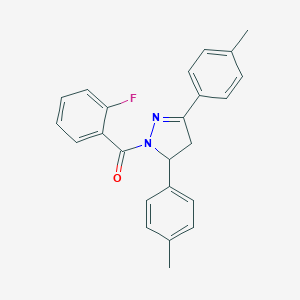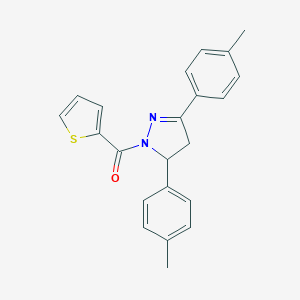![molecular formula C16H15N5O2 B292257 (10Z)-10-[(4-methylphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione](/img/structure/B292257.png)
(10Z)-10-[(4-methylphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(10Z)-10-[(4-methylphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione, also known as MPTD, is a chemical compound that has gained attention in the field of scientific research due to its potential applications as an anticancer agent.
Wirkmechanismus
The mechanism of action of (10Z)-10-[(4-methylphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of oxidative stress in cancer cells. (10Z)-10-[(4-methylphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
(10Z)-10-[(4-methylphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione has been shown to have a variety of biochemical and physiological effects in cancer cells. It has been shown to inhibit the activity of several enzymes involved in DNA synthesis, including thymidylate synthase and dihydrofolate reductase. (10Z)-10-[(4-methylphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione has also been shown to induce the expression of several genes involved in apoptosis and cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (10Z)-10-[(4-methylphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione in lab experiments is its potent cytotoxicity against cancer cells. This makes it an attractive candidate for further study as an anticancer agent. However, (10Z)-10-[(4-methylphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione also has several limitations, including its poor solubility in aqueous solutions and its potential toxicity to normal cells.
Zukünftige Richtungen
There are several future directions for the study of (10Z)-10-[(4-methylphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione. One area of research could focus on improving the solubility and bioavailability of (10Z)-10-[(4-methylphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione, which could enhance its efficacy as an anticancer agent. Another area of research could focus on identifying the specific molecular targets of (10Z)-10-[(4-methylphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione in cancer cells, which could provide insight into its mechanism of action and potential therapeutic applications. Additionally, further studies could investigate the potential use of (10Z)-10-[(4-methylphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione in combination with other anticancer agents to enhance its efficacy and reduce toxicity.
In conclusion, (10Z)-10-[(4-methylphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione is a chemical compound that has shown promise as an anticancer agent in scientific research. Its potent cytotoxicity and potential to induce cell cycle arrest and apoptosis make it an attractive candidate for further study. However, its limitations, such as poor solubility and potential toxicity to normal cells, must also be considered. Future research could focus on improving the solubility and bioavailability of (10Z)-10-[(4-methylphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione, identifying its molecular targets in cancer cells, and investigating its potential use in combination with other anticancer agents.
Synthesemethoden
(10Z)-10-[(4-methylphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione can be synthesized through a multistep process that involves the reaction of 4-methylphenylhydrazine with various chemical reagents. The most commonly used method involves the reaction of 4-methylphenylhydrazine with 1,2-dicarbonyl compounds in the presence of a catalyst. The resulting product is then treated with a reducing agent to yield (10Z)-10-[(4-methylphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione.
Wissenschaftliche Forschungsanwendungen
(10Z)-10-[(4-methylphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione has been extensively studied for its potential use as an anticancer agent. Several studies have shown that (10Z)-10-[(4-methylphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione exhibits potent cytotoxicity against a variety of cancer cell lines, including breast, lung, and colon cancer. (10Z)-10-[(4-methylphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione has also been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as a targeted therapy for cancer.
Eigenschaften
Molekularformel |
C16H15N5O2 |
|---|---|
Molekulargewicht |
309.32 g/mol |
IUPAC-Name |
(10Z)-10-[(4-methylphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione |
InChI |
InChI=1S/C16H15N5O2/c1-9-5-7-10(8-6-9)18-19-13-14-17-12-4-2-3-11(12)16(23)21(14)20-15(13)22/h5-8,18H,2-4H2,1H3,(H,20,22)/b19-13- |
InChI-Schlüssel |
JQCJVRFMNJXNJB-UYRXBGFRSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)N/N=C/2\C(=O)NN3C2=NC4=C(C3=O)CCC4 |
SMILES |
CC1=CC=C(C=C1)NN=C2C(=O)NN3C2=NC4=C(C3=O)CCC4 |
Kanonische SMILES |
CC1=CC=C(C=C1)NN=C2C(=O)NN3C2=NC4=C(C3=O)CCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-{[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292185.png)
![2-{[3,5-di(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292186.png)
![2-{[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292188.png)
![2-{[3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292190.png)
![2-{[3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292191.png)
![2-{[5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B292192.png)
![4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl 2-[3,5-di(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl sulfide](/img/structure/B292194.png)
![(3E)-2-amino-3-[(2-fluorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B292197.png)